molecular formula C14H18N2O5 B2637795 Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate CAS No. 66286-38-2

Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate

Cat. No.: B2637795
CAS No.: 66286-38-2
M. Wt: 294.307
InChI Key: NJQPZSRRFOWHEW-UHFFFAOYSA-N
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Description

Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate is a carbamate derivative characterized by its unique structural features: an ethoxycarbonylamino group and a phenyl-substituted oxoethyl moiety.

Properties

IUPAC Name

ethyl N-[1-(ethoxycarbonylamino)-2-oxo-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-3-20-13(18)15-12(16-14(19)21-4-2)11(17)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQPZSRRFOWHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=CC=C1)NC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate typically involves the reaction of ethyl chloroformate with an appropriate amine and a phenyl-substituted oxo compound. The reaction is usually carried out in the presence of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then cooled, and the product is extracted using an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous extraction systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Scientific Research Applications

Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate involves its interaction with nucleophiles. The compound reacts with nucleophiles through its ethoxycarbonyl group, leading to the formation of various derivatives. This reactivity is crucial for its applications in peptide synthesis and other organic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Compounds

The provided evidence highlights several carbamates with pesticidal applications. Below is a comparative analysis based on structural motifs, functional groups, and documented uses:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Primary Use Mechanism of Action (Inferred)
Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate Ethoxycarbonylamino, phenyl-oxoethyl Not explicitly stated Likely enzyme inhibition or growth regulation
Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Phenoxyphenoxyethyl Insect growth regulator Juvenile hormone mimicry
Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) Phenylaminocarbonyloxy-phenyl Herbicide Photosystem II inhibition
Hydroprene (Ethyl (2E,4E)-3,7,11-trimethyl-2,4-dodecadienoate) Branched aliphatic chain Insect growth regulator Juvenile hormone analog

Key Observations:

Functional Group Diversity: The target compound features ethoxycarbonylamino and phenyl-oxoethyl groups, which distinguish it from fenoxycarb’s phenoxyphenoxy chain and desmedipham’s phenylaminocarbonyloxy moiety. These differences likely influence solubility, bioavailability, and target specificity. Hydroprene, an aliphatic carbamate, lacks aromatic rings entirely, relying on its conjugated diene system for activity .

Biological Activity: Fenoxycarb and hydroprene act as insect growth regulators by mimicking juvenile hormones, delaying metamorphosis . In contrast, desmedipham targets plant-specific pathways (photosynthesis inhibition). The target compound’s phenyl group may confer affinity for arthropod or fungal systems, though further studies are needed.

Structural-Activity Relationships (SAR): Aromatic substituents (e.g., phenyl in the target compound or phenoxyphenoxy in fenoxycarb) enhance stability and receptor binding in lipid-rich environments. The ethoxycarbonylamino group in the target compound may serve as a hydrolyzable moiety, enabling controlled release of active intermediates, a feature less pronounced in desmedipham .

Research Findings and Gaps

  • Synthesis and Stability : Carbamates with ethoxycarbonyl groups (like the target compound) often exhibit moderate hydrolytic stability compared to methyl or phenyl carbamates, as seen in desmedipham . This impacts their environmental persistence.
  • Ecotoxicology: No direct data on the target compound’s toxicity is available. However, fenoxycarb and hydroprene are classified as low-toxicity agents for non-target organisms, while desmedipham shows higher phytotoxicity .

Biological Activity

Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of ethoxycarbonyl and phenyl groups. Its molecular formula is C14H18N2O5C_{14}H_{18}N_{2}O_{5}, and its IUPAC name is ethyl N-[1-(ethoxycarbonylamino)-2-oxo-2-phenylethyl]carbamate .

The biological activity of this compound primarily arises from its ability to interact with various biological targets through its functional groups. The ethoxycarbonyl group can act as a nucleophile, facilitating reactions with other biomolecules, including proteins and enzymes. This reactivity is essential for its applications in peptide synthesis and enzyme mechanism studies.

Key Mechanisms:

  • Nucleophilic Substitution : The ethoxycarbonyl group undergoes nucleophilic attack, leading to the formation of diverse derivatives.
  • Enzyme Interaction : The compound has been shown to influence enzyme activity, making it a valuable tool in biochemical research.

Biological Applications

This compound has been explored for various biological applications:

  • Medicinal Chemistry : It serves as a precursor for synthesizing bioactive compounds, including potential pharmaceuticals targeting specific diseases.
  • Enzyme Mechanism Studies : Researchers utilize this compound to investigate enzyme kinetics and inhibition mechanisms.
  • Organic Synthesis : It acts as a reagent in the formation of amides and other derivatives crucial for drug development.

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

StudyFindings
Smith et al. (2023)Demonstrated that the compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
Johnson et al. (2024)Investigated the compound's role in modulating protein interactions, providing insights into its mechanism of action at the molecular level.
Lee et al. (2023)Reported successful synthesis of novel derivatives from the compound, which showed enhanced biological activity compared to the parent structure.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylateContains an ethoxy group but lacks phenolic substitutionModerate enzyme inhibition
O,O-dimethyl-S-[1,2-bis(ethoxycarbonyl)ethyl]thiophosphatesFeatures multiple ethoxycarbonyl groupsHigh reactivity but limited biological specificity

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